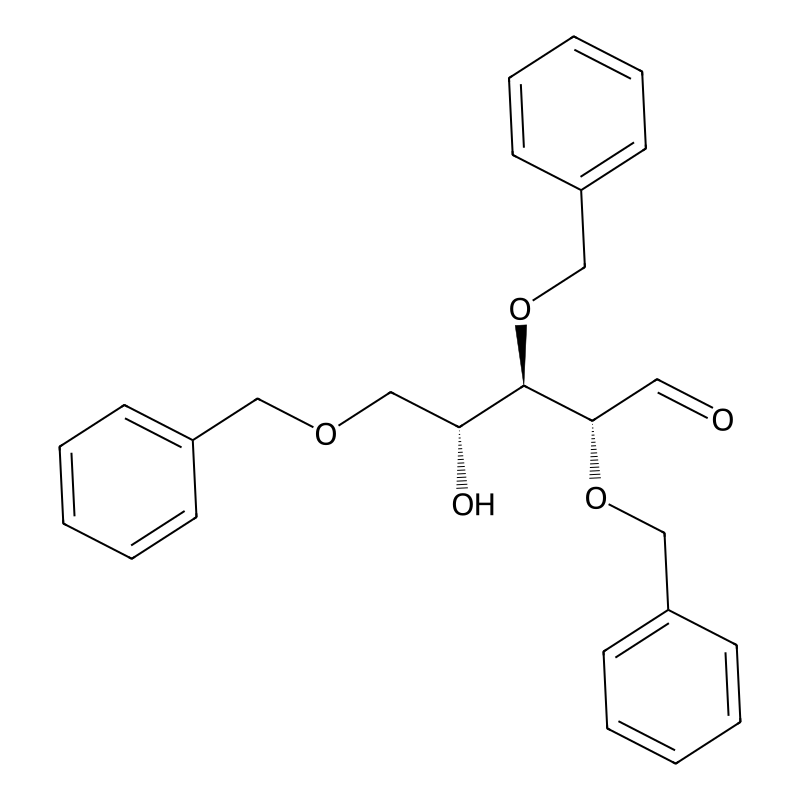

2,3,5-Tri-O-benzyl-D-ribose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protection of the Ribose Moiety

The benzyl groups act as protecting groups, shielding the hydroxyl groups from unwanted reactions during chemical synthesis. This allows for targeted modifications at other positions on the ribose ring while maintaining the integrity of the sugar backbone []. This property is crucial for the synthesis of complex carbohydrates and nucleosides with specific functionalities.

Enhanced Solubility

Compared to D-ribose, TrBnDR exhibits improved solubility in organic solvents due to its increased lipophilicity []. This facilitates its use in various organic reactions and isolation procedures commonly employed in organic chemistry and carbohydrate research.

Synthetic Intermediate

TrBnDR serves as a valuable intermediate in the synthesis of various biologically important molecules. Due to the ease of attaching and removing the benzyl protecting groups, researchers can selectively modify the ribose unit to create desired nucleoside analogs, RNA probes, and other carbohydrate-based structures for further investigation [, ].

2,3,5-Tri-O-benzyl-D-ribose is a modified sugar derivative of D-ribose, characterized by the presence of three benzyl groups attached to the hydroxyl groups at positions 2, 3, and 5 of the ribose molecule. This compound is notable for its stability and solubility in organic solvents, making it a valuable intermediate in carbohydrate chemistry and nucleoside synthesis. The molecular formula for 2,3,5-Tri-O-benzyl-D-ribose is CHO, and it has a molar mass of approximately 356.42 g/mol .

- RNA and DNA synthesis: Nucleotides are the building blocks of RNA and DNA, which are vital for storing and transmitting genetic information.

- Energy transfer: Nucleotides like ATP (adenosine triphosphate) act as the primary energy currency in cells.

- Cellular signaling: Certain nucleotides function as signaling molecules involved in regulating various cellular processes.

- Aldol Reactions: It can undergo aldol reactions to form chiral compounds when reacted with acetone under basic conditions .

- Deprotection Reactions: The benzyl groups can be removed through hydrogenation or other deprotection strategies to yield D-ribose or its derivatives .

- Glycosylation: It serves as a glycosyl donor in the synthesis of nucleosides and other glycosides .

While 2,3,5-Tri-O-benzyl-D-ribose itself may not exhibit significant biological activity, its derivatives are crucial in the synthesis of nucleosides and nucleotides, which play vital roles in cellular metabolism and genetic information transfer. The stability conferred by the benzyl groups enhances its utility in biological applications.

Several methods exist for synthesizing 2,3,5-Tri-O-benzyl-D-ribose:

- Benzylation of D-Ribose: D-Ribose can be benzylated using benzyl chloride in the presence of a base such as potassium carbonate. This reaction typically requires refluxing conditions to facilitate the substitution reaction .

- Glycosylation Reactions: The compound can be synthesized via glycosylation reactions involving protected ribose derivatives and suitable electrophiles .

- Acetylation: Further modifications can be achieved by acetylating the hydroxyl groups after benzylation to yield derivatives like 1-O-acetyl-2,3,5-tri-O-benzyl-D-ribofuranose .

The primary applications of 2,3,5-Tri-O-benzyl-D-ribose include:

- Nucleoside Synthesis: It is extensively used as an intermediate in the synthesis of nucleosides and nucleotides for pharmaceutical applications.

- Carbohydrate Chemistry: Its unique structure allows it to serve as a precursor for various carbohydrate derivatives used in research and industry.

- Biochemical Research: Used in studies related to sugar chemistry and enzyme interactions.

Several compounds share structural similarities with 2,3,5-Tri-O-benzyl-D-ribose. Here are some notable examples:

Uniqueness: The presence of three benzyl groups specifically at positions 2, 3, and 5 distinguishes 2,3,5-Tri-O-benzyl-D-ribose from other sugar derivatives. This configuration provides enhanced stability and solubility compared to other similar compounds.